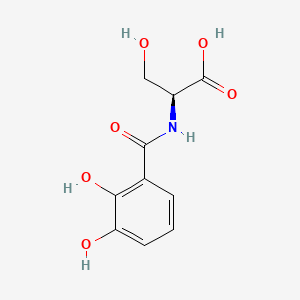

N-(2,3-dihydroxybenzoyl)-L-serine

概要

説明

2,3-ジヒドロキシベンゾイルセリンは、ヒップル酸類に属する有機化合物です。 2,3-ジヒドロキシ安息香酸のカルボキシル基とセリンのアミノ基が縮合して生成されたセリン誘導体です 。この化合物は、特に細菌系における鉄の輸送と代謝における役割で知られています。

準備方法

合成経路と反応条件

2,3-ジヒドロキシベンゾイルセリンは、2,3-ジヒドロキシ安息香酸とセリンの反応によって合成できます。 反応は通常、2,3-ジヒドロキシ安息香酸のカルボキシル基とセリンのアミノ基の間のアミド結合形成を促進するために、カルボジイミドなどの活性化剤を使用します 。

工業的製造方法

2,3-ジヒドロキシベンゾイルセリンの工業的製造方法は十分に文書化されていませんが、合成は一般的に、大規模生産用に最適化された、ラボ法と同様の原理に従います。これには、品質と収量を安定させるために、連続フロー反応器と自動化システムを使用することが含まれます。

化学反応の分析

反応の種類

2,3-ジヒドロキシベンゾイルセリンは、以下を含むさまざまな化学反応を起こします。

酸化: ベンゼン環上のヒドロキシル基は、キノンを形成するために酸化することができます。

還元: この化合物は、ジヒドロキシ誘導体を形成するために還元することができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。

生成される主要な生成物

酸化: キノンやその他の酸化誘導体。

還元: ジヒドロキシ誘導体。

置換: さまざまな置換ベンゾイルセリン誘導体.

科学研究の応用

2,3-ジヒドロキシベンゾイルセリンは、いくつかの科学研究の応用があります。

化学: 配位化学におけるリガンドとして、およびより複雑な分子の構成要素として使用されます。

生物学: 細菌における鉄の輸送に役割を果たし、鉄制限条件下で鉄の取り込みを促進するシデロフォアとして機能します.

医学: 薬物送達システムにおける潜在的な役割と、鉄関連疾患の治療剤としての役割が調査されています。

産業: 特殊な化学物質や材料の合成に使用されます.

科学的研究の応用

2,3-Dihydroxybenzoylserine has several scientific research applications:

Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.

Medicine: Investigated for its potential in drug delivery systems and as a therapeutic agent for iron-related disorders.

Industry: Used in the synthesis of specialized chemicals and materials.

作用機序

2,3-ジヒドロキシベンゾイルセリンは、主に鉄に結合する能力によってその効果を発揮します。鉄イオンとの複合体を形成し、その後、特定の受容体タンパク質を介して細胞膜を横断して輸送されます。 この機構は、特に鉄制限条件下で、細菌における鉄の取り込みに不可欠です 。 分子標的は、Fiu、FepA、Cirなどの外膜受容体タンパク質を含みます .

類似の化合物との比較

類似の化合物

2,3-ジヒドロキシ安息香酸: 2,3-ジヒドロキシベンゾイルセリンの前駆体であり、同様の鉄輸送機構に関与しています。

エンテロバクチン: 2,3-ジヒドロキシベンゾイルセリンの環状三量体であり、鉄に対する高い親和性で知られています。

フェリオキサミン: 鉄の輸送において同様の役割を果たす別のシデロフォア.

独自性

2,3-ジヒドロキシベンゾイルセリンは、エンテロバクチンの環状構造とは対照的に、その直線構造においてユニークです。 この直線状の形態は、異なる結合相互作用と輸送機構を可能にするため、生物学的および化学的両方のコンテキストで汎用性の高い化合物となっています .

類似化合物との比較

Similar Compounds

2,3-Dihydroxybenzoic acid: A precursor to 2,3-dihydroxybenzoylserine, involved in similar iron transport mechanisms.

Enterobactin: A cyclic trimer of 2,3-dihydroxybenzoylserine, known for its high affinity for iron.

Ferrioxamine: Another siderophore with a similar role in iron transport.

Uniqueness

2,3-Dihydroxybenzoylserine is unique in its linear structure compared to the cyclic structure of enterobactin. This linear form allows for different binding interactions and transport mechanisms, making it a versatile compound in both biological and chemical contexts .

生物活性

N-(2,3-dihydroxybenzoyl)-L-serine (DHB-Ser) is a catecholate siderophore produced by various bacteria, particularly in the Enterobacteriaceae family and Streptomyces species. This compound plays a crucial role in iron acquisition, which is vital for bacterial growth and metabolism in iron-limited environments. This article discusses the biological activity of DHB-Ser, including its synthesis, mechanisms of action, and potential applications.

Synthesis and Structural Characteristics

DHB-Ser is synthesized through a non-ribosomal peptide synthetase (NRPS) pathway, which is responsible for the biosynthesis of enterobactin, a well-studied siderophore. The structure of DHB-Ser includes a catechol moiety that facilitates iron chelation, enhancing its ability to scavenge ferric iron from the environment. The basic structure can be represented as follows:

The primary function of DHB-Ser is to act as a siderophore, binding to ferric ions (Fe³⁺) and facilitating their uptake by bacteria. This process is critical for bacterial survival in iron-depleted conditions. The iron-DHB-Ser complex is recognized by specific receptors on the bacterial cell surface, allowing for efficient transport into the cell.

Table 1: Comparison of Siderophores

| Siderophore | Source | Iron Binding Capacity | Biological Role |

|---|---|---|---|

| Enterobactin | Escherichia coli | High | Iron acquisition |

| DHB-Ser | Streptomyces | Moderate | Iron acquisition |

| Salmochelin | Salmonella | High | Iron acquisition and virulence |

Antimicrobial Properties

Research indicates that DHB-Ser exhibits antimicrobial activity against various pathogens. For instance, studies have shown that derivatives of DHB-Ser can inhibit the growth of Listeria monocytogenes, a foodborne pathogen, under certain conditions . The mechanism behind this activity may involve the chelation of essential metals required for bacterial growth.

Cytotoxic Effects

Interestingly, iron-free enterobactin (a related compound) has been reported to exert cytotoxic effects on rapidly proliferating cells. This suggests that DHB-Ser and its derivatives could potentially be explored for anti-cancer therapies due to their ability to disrupt iron homeostasis in malignant cells .

Case Studies and Research Findings

- Kinetic Studies : A detailed kinetic analysis of the enzyme EntE, involved in enterobactin synthesis, revealed insights into how DHB-Ser is produced and utilized by bacteria during iron starvation . The study highlighted the efficiency of DHB-Ser in stimulating growth under low iron conditions.

- Biosynthetic Pathways : Research has identified new biosynthetic routes for catecholate siderophores related to DHB-Ser. These findings expand our understanding of how structural variations can influence biological activity .

- Gene Disruption Experiments : Studies involving gene disruption have shown that alterations in the biosynthesis pathways of enterobactin affect the production of microcin E492, illustrating the interconnectedness of these compounds within microbial metabolism .

特性

IUPAC Name |

(2S)-2-[(2,3-dihydroxybenzoyl)amino]-3-hydroxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO6/c12-4-6(10(16)17)11-9(15)5-2-1-3-7(13)8(5)14/h1-3,6,12-14H,4H2,(H,11,15)(H,16,17)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDTYHTVHFIIEIL-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)O)O)C(=O)NC(CO)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C(=C1)O)O)C(=O)N[C@@H](CO)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00227977 | |

| Record name | (2,3-Dihydroxybenzoyl)-L-serine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00227977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7724-78-9, 127658-43-9 | |

| Record name | 2,3-Dihydroxybenzoylserine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007724789 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,-Dihydroxybenzoylserine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02710 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (2,3-Dihydroxybenzoyl)-L-serine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00227977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。